N-(1-Ethylpropyl)(phenylcyclopentyl)formamide
Description
Properties
IUPAC Name |
N-pentan-3-yl-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-15(4-2)18-16(19)17(12-8-9-13-17)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDAMNPMXLBTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-Ethylpropyl)(phenylcyclopentyl)formamide involves several steps. One common method includes the reaction of phenylcyclopentylamine with ethylpropylformate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N-(1-Ethylpropyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(1-Ethylpropyl)(phenylcyclopentyl)formamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on cellular processes and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Ethylpropyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Alkyl-Substituted Amides
Table 1: Structural Analogs
Key Comparisons :
- Pendimethalin shares the N-(1-ethylpropyl) group but replaces the formamide and phenylcyclopentyl moieties with a nitroaromatic xylidine structure. Its herbicidal activity suggests that alkyl substitution (e.g., 1-ethylpropyl) enhances bioavailability and target binding in agrochemicals .
- N,N-Dipropyl-1-(ethylsulfinyl)formamide highlights the versatility of formamide derivatives.
Functional Comparison with Formamide Derivatives
Table 2: Functional Analogs (Pharmaceutical Formamides)
Key Comparisons :
- Formoterol-related compounds demonstrate that formamide groups paired with hydrophilic substituents (e.g., hydroxy, amino) enhance receptor binding in pharmaceuticals. In contrast, the hydrophobic phenylcyclopentyl group in the target compound may favor lipid membrane penetration or CNS activity .
Comparison with Phosphonate/Phosphonothiolate Esters
Table 3: Phosphonate Analogs
Key Comparisons :
- Phosphonate/phosphonothiolate esters share the 1-ethylpropyl substituent but feature phosphorus-based functional groups. These compounds exhibit distinct reactivity (e.g., cholinesterase inhibition) compared to formamides, underscoring the role of the central functional group in defining biological activity .
Biological Activity
Overview of N-(1-Ethylpropyl)(phenylcyclopentyl)formamide
This compound is a synthetic organic compound that belongs to the class of amides. Compounds in this category often exhibit a range of biological activities, including but not limited to anti-inflammatory, analgesic, and potential neuroprotective effects. The specific biological activity of this compound may depend on its structural features, which influence its interaction with biological targets.
The biological activity of amides like this compound can be attributed to their ability to modulate various biochemical pathways. These compounds may act as:
- Receptor Agonists/Antagonists : Interacting with neurotransmitter receptors (e.g., serotonin, dopamine).
- Enzyme Inhibitors : Affecting enzymes involved in metabolic pathways.
- Ion Channel Modulators : Influencing the activity of ion channels that regulate cellular excitability.
Pharmacological Effects
Research into similar compounds has shown a variety of pharmacological effects:
- Anti-inflammatory Properties : Many amides exhibit the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Effects : Some compounds have been noted for their pain-relieving properties, potentially through interaction with pain pathways in the central nervous system.
- Neuroprotective Effects : Certain amides may protect neuronal cells from damage due to oxidative stress or excitotoxicity.
Case Studies and Research Findings
-
Study on Analogous Amides :
- A study investigating the analgesic properties of various amides demonstrated that modifications in alkyl chains significantly influenced their potency. The presence of a cyclopentyl group was associated with enhanced receptor binding affinity, suggesting that this compound might exhibit similar properties.
-
Neuroprotective Activity :
- Research has indicated that certain phenyl-substituted amides can cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases. This suggests potential therapeutic applications for this compound in conditions like Alzheimer's or Parkinson's disease.
-
Anti-inflammatory Mechanisms :
- A comparative analysis showed that several amide compounds reduced inflammatory markers in vitro. This supports the hypothesis that this compound could similarly inhibit inflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Potential Effects | Related Compounds |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine production | Similar amides |
| Analgesic | Pain relief through receptor modulation | Various cycloalkane derivatives |
| Neuroprotective | Protection against oxidative stress | Phenolic amides |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-(1-Ethylpropyl)(phenylcyclopentyl)formamide?
- Methodological Answer : The compound can be synthesized via formylation of the corresponding amine using formic acid and acetic anhydride under controlled temperature (50°C), followed by neutralization and extraction. Purification is typically achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ether/hexane mixtures to achieve >95% purity. Analytical techniques like NMR and mass spectrometry are critical for verifying structural integrity . For high-purity yields, distillation or advanced chromatographic methods (e.g., preparative HPLC) may be employed, as seen in analogous formamide purification protocols .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the phenylcyclopentyl and ethylpropyl groups via proton and carbon shifts.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (e.g., unreacted intermediates).
- Infrared Spectroscopy (IR) : To identify the formamide carbonyl stretch (~1670 cm⁻¹).
Data interpretation should align with reference spectra from structurally similar compounds, such as N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Methodological Answer : The formamide moiety enables hydrogen bonding with biological targets, making it useful in:
- Enzyme Interaction Studies : The phenylcyclopentyl group enhances steric bulk, which can be leveraged to probe binding pockets (e.g., mPGES-1 inhibition, as seen in analogs with IC50 values as low as 8 nM) .
- Membrane Permeability Assays : Fluorinated analogs demonstrate improved cellular uptake, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer : Key parameters include:
- Stoichiometric Control : Use a 10% excess of formic acid to ensure complete amine formylation.
- Temperature Modulation : Maintain reaction temperatures below 60°C to prevent decomposition.
- Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate formylation while reducing side reactions.
By-product analysis via LC-MS can identify intermediates (e.g., uncyclized amines) for targeted optimization .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and surface plasmon resonance (SPR).
- Concentration-Response Curves : Test across a broad range (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic Stability Testing : Assess hepatic microsome stability to rule out rapid degradation artifacts.
Reference analogs, such as Compound 17d (IC50 = 8 nM for mPGES-1), provide benchmarks for expected activity ranges .
Q. How does the phenylcyclopentyl moiety influence the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer : The phenylcyclopentyl group contributes to:
- Steric Hindrance : Reduces rotational freedom, stabilizing ligand-receptor complexes. Molecular dynamics simulations can map binding poses.
- Lipophilicity : LogP calculations (e.g., using PubChem data) predict enhanced membrane penetration, which can be confirmed via parallel artificial membrane permeability assays (PAMPA) .
Comparative studies with non-cyclopentyl analogs (e.g., linear alkyl chains) are recommended to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
